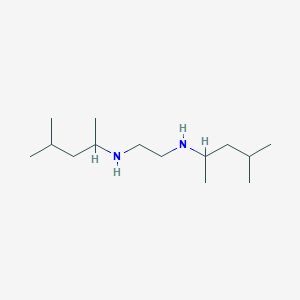
1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)-: is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to a central ethane backbone, with each amino group further substituted by a 1,3-dimethylbutyl group. The compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- typically involves the reaction of ethylenediamine with 1,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of the 1,3-dimethylbutyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Simpler amines.
Substitution: Substituted ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of polymers and resins, where it acts as a curing agent or cross-linker.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- involves its ability to form stable complexes with metal ions. The amino groups of the compound can coordinate with metal ions, forming chelates that are stable and soluble. This property is particularly useful in applications such as drug delivery, where the compound can help transport metal-based drugs to specific targets in the body.
Comparación Con Compuestos Similares
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Another ethylenediamine derivative with different substituents.
N,N’-Dimethyl-1,2-ethanediamine: A simpler derivative with methyl groups instead of 1,3-dimethylbutyl groups.
Comparison: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- is unique due to the presence of bulky 1,3-dimethylbutyl groups, which can influence its reactivity and steric properties. This makes it distinct from other ethylenediamine derivatives, which may have smaller or less bulky substituents.
Propiedades
Número CAS |
3964-15-6 |
|---|---|
Fórmula molecular |
C14H32N2 |
Peso molecular |
228.42 g/mol |
Nombre IUPAC |
N,N'-bis(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(2)9-13(5)15-7-8-16-14(6)10-12(3)4/h11-16H,7-10H2,1-6H3 |
Clave InChI |
LCKHBYOSKOUPOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NCCNC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
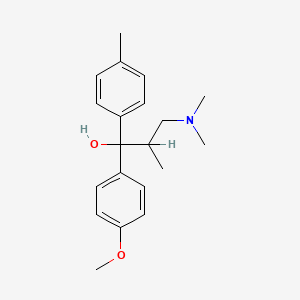
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
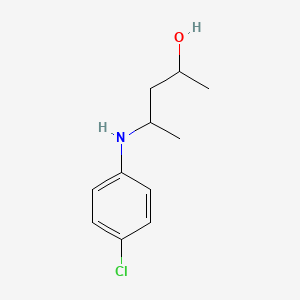
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
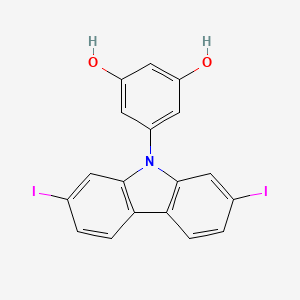
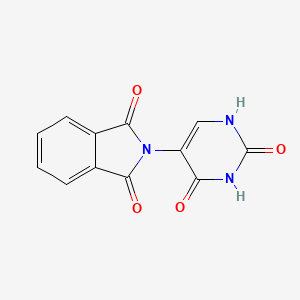
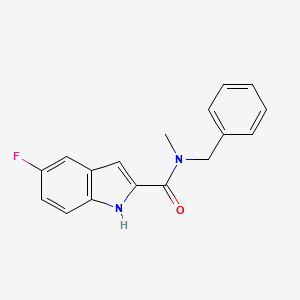
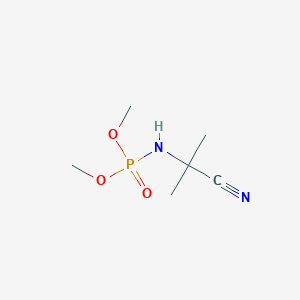
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

